molecular formula C8H5F2NO5 B1412945 2,6-Difluoro-4-nitromandelic acid CAS No. 1803730-77-9

2,6-Difluoro-4-nitromandelic acid

Cat. No.: B1412945
CAS No.: 1803730-77-9
M. Wt: 233.13 g/mol
InChI Key: KAIXPYDQMMYQOV-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitromandelic acid is a fluorinated and nitrated derivative of mandelic acid (α-hydroxyphenylacetic acid). Its structure features a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, a nitro group at the 4-position, and a hydroxymethyl group (-CH(OH)COOH) attached to the benzene core. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine and nitro groups, which influence its acidity, stability, and reactivity.

Properties

IUPAC Name

2-(2,6-difluoro-4-nitrophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-4-1-3(11(15)16)2-5(10)6(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIXPYDQMMYQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(=O)O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-nitromandelic acid typically involves the introduction of fluorine atoms and a nitro group onto a mandelic acid precursor. One common method involves the nitration of 2,6-difluorobenzaldehyde followed by a series of reactions to introduce the mandelic acid moiety. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-nitromandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,6-Difluoro-4-nitromandelic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-nitromandelic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and a nitro group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Comparisons :

~2.5–2.8 in mandelic acid derivatives). Lower molecular weight (217.127 g/mol) compared to this compound (estimated ~251.1 g/mol). Used in agrochemical synthesis due to its stability .

4-Amino-2,6-difluorobenzoic Acid (C₇H₅F₂NO₂): Replaces the nitro group with an amino group (-NH₂), converting the EWG to an electron-donating group (EDG). Reduced acidity (pKa ~4.5) and altered reactivity in coupling reactions. Similarity score: 0.89 to this compound in structural databases .

4-Nitropyridine-2,6-dicarboxylic Acid (C₇H₄N₂O₆):

  • Heterocyclic analog with pyridine replacing benzene.
  • Higher acidity (two carboxylic acid groups) and thermal stability (decomposes above 250°C).
  • Used in coordination chemistry and catalysis .

Physicochemical Properties

Property This compound (2,6-Difluoro-4-nitrophenyl)acetic Acid 4-Nitropyridine-2,6-dicarboxylic Acid
Molecular Formula C₉H₆F₂NO₆ (estimated) C₈H₅F₂NO₄ C₇H₄N₂O₆
Molecular Weight (g/mol) ~251.1 217.127 212.12
Key Functional Groups -NO₂, -F, -CH(OH)COOH -NO₂, -F, -CH₂COOH -NO₂, -COOH (×2)
Acidity (pKa) ~2.5–2.8 (carboxylic acid) ~3.1 (carboxylic acid) ~1.8 and ~3.5 (carboxylic acids)
Solubility Moderate in polar solvents High in DMSO, low in water High in water, DMF

Biological Activity

2,6-Difluoro-4-nitromandelic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H7F2NO4\text{C}_9\text{H}_7\text{F}_2\text{N}\text{O}_4

This structure includes two fluorine atoms, a nitro group, and a mandelic acid moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antitumor applications. The following sections detail specific findings from studies on its biological effects.

Antimicrobial Activity

Study Findings:

  • Inhibition of Pathogens: The compound has shown significant inhibitory effects against several bacterial strains. In vitro studies indicate an IC50 value ranging from 5 to 20 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Mechanism of Action: The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Antitumor Activity

Case Studies:

  • Cell Line Studies: In studies involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated cytotoxic effects with IC50 values around 15 µM. The compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors .
  • Animal Models: In vivo studies using xenograft models of tumors showed that administration of the compound at doses of 25 mg/kg significantly reduced tumor growth compared to control groups .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has identified key functional groups that enhance its biological activity:

  • Fluorine Substitution: The presence of fluorine atoms is linked to increased lipophilicity and improved cell membrane permeability.
  • Nitro Group: The nitro group contributes to the compound's electron-withdrawing properties, enhancing its reactivity with biological targets .

Toxicity and Safety Profile

Toxicological assessments indicate that while this compound exhibits promising biological activity, it also presents potential toxicity risks. Studies show:

  • Cytotoxicity in Non-target Cells: At higher concentrations (>50 µM), the compound exhibits cytotoxic effects on normal human fibroblast cells (MRC-5), indicating a need for careful dosage management in therapeutic applications .
  • Safety Margins: Further research is required to establish safe therapeutic windows and potential side effects in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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